Cefadroxil

Descripción

Long-acting, broad-spectrum, water-soluble, cephalexin derivative.

This compound anhydrous is a Cephalosporin Antibacterial.

This compound has been reported in Apis cerana with data available.

This compound is a semi-synthetic, beta-lactam, first-generation cephalosporin antibiotic with bactericidal activity. This compound binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound Anhydrous is the anhydrous form of this compound, a semisynthetic first-generation cephalosporin with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and has 3 approved and 1 investigational indication.

Long-acting, broad-spectrum, water-soluble, CEPHALEXIN derivative.

See also: Cephalexin (broader); Ceftazidime (related); Cefaclor (related) ... View More ...

Structure

3D Structure

Propiedades

IUPAC Name |

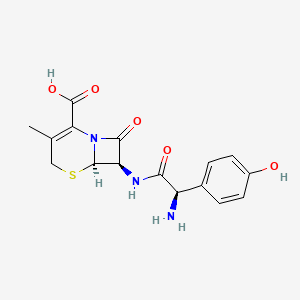

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGTKLJZSQCCD-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022749 | |

| Record name | Cefadroxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefadroxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.99e-01 g/L | |

| Record name | Cefadroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefadroxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50370-12-2, 66592-87-8 | |

| Record name | Cefadroxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50370-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefadroxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefadroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cefadroxil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefadroxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefadroxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFADROXIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefadroxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 °C | |

| Record name | Cefadroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefadroxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Molecular structure and chemical properties of Cefadroxil

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefadroxil

Introduction

This compound is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1][2] It is the para-hydroxy derivative of cephalexin and is utilized in the treatment of various infections, including those of the urinary tract, skin and skin structures, and pharyngitis/tonsillitis.[3][4][5] Like other β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.[4][6][7] Its clinical efficacy is intrinsically linked to its molecular structure and resulting chemical properties, which dictate its absorption, distribution, stability, and interaction with its biological target. This guide provides a detailed examination of the molecular and chemical characteristics of this compound for researchers, scientists, and drug development professionals.

Molecular Structure

This compound's structure is based on the 7-aminocephalosporanic acid (7-ACA) nucleus, which features a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring.

-

IUPAC Name : (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[3][8]

-

Chemical Formula :

-

Molecular Weight :

The key structural features include:

-

Cephem Core : A bicyclic ring system consisting of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring. The integrity of the β-lactam ring is essential for its antibacterial activity.

-

C-7 Acylamino Side Chain : A D-(−)-α-amino-α-(4-hydroxyphenyl)acetamido group. This side chain influences the antibacterial spectrum and pharmacokinetic properties of the molecule.[1]

-

C-3 Methyl Group : A methyl substituent at the C-3 position, which contributes to the compound's stability.

-

C-4 Carboxylic Acid : A carboxyl group that is crucial for binding to penicillin-binding proteins (PBPs) and also influences the drug's solubility and pKa.

Chemical Properties

The physicochemical properties of this compound are fundamental to its formulation, stability, and bioavailability. Key quantitative data are summarized in the tables below.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇N₃O₅S | [8][] |

| Molecular Weight | 363.39 g/mol | [][12] |

| Melting Point | 197 °C (decomposes) | [8][13] |

| pKa (Strongest Acidic) | 3.25 - 3.45 | [4][6][14] |

| pKa (Strongest Basic) | 7.22 - 7.43 | [4][6][14] |

| LogP (Octanol-Water) | -0.4 | [6][8] |

Solubility Profile

| Solvent | Solubility Description | Reported Value(s) | Source(s) |

| Water | Slightly to Sparingly Soluble | 0.399 - 1.11 mg/mL | [8][14][15][16] |

| Methanol | Freely Soluble / Soluble | - | [17][18][19] |

| Ethanol | Very Slightly / Slightly Soluble | - | [6][15] |

| Chloroform | Practically Insoluble / Soluble | - | [6][19] |

| Ether | Practically Insoluble | - | [6] |

Note: There is variability in reported solubility data, which may depend on the specific experimental conditions (e.g., temperature, pH, crystalline form). This compound is commercially available as a monohydrate, which is described as soluble in water.[10][15]

Stability Profile

This compound's stability is a critical parameter, particularly for its formulation as an oral suspension. The primary site of degradation is the β-lactam ring.

-

Aqueous Stability : In aqueous solutions, this compound degradation follows first-order kinetics and is influenced by pH.[20] The degradation pathways include:

-

Temperature : Reconstituted oral suspensions exhibit greater stability under refrigerated conditions (2-8°C) compared to room temperature.[21][22][23]

-

Light : Prolonged exposure to light can cause the compound to change color, indicating potential degradation.[1][13]

Structure-Property Relationships

The chemical properties of this compound are a direct consequence of its molecular structure. The interplay between its functional groups dictates its behavior in various environments.

Caption: Relationship between this compound's functional groups and its key chemical properties.

Experimental Protocols

The determination of this compound's chemical properties relies on established analytical techniques. High-Performance Liquid Chromatography (HPLC) is a predominant method for stability testing and quantification due to its specificity and accuracy.[6]

Stability-Indicating HPLC Method for this compound Assay

This protocol describes a generalized methodology for assessing the stability of this compound in a formulation, such as a reconstituted oral suspension.

Objective : To quantify the concentration of this compound over time under specific storage conditions and separate the intact drug from its degradation products.

Methodology :

-

Chromatographic System :

-

HPLC System : A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH is typically adjusted to be acidic (e.g., pH 3.5) to ensure good peak shape.[6][16]

-

Flow Rate : Typically 1.0 - 1.5 mL/min.

-

Detection : UV detection at a wavelength corresponding to an absorbance maximum for this compound (e.g., ~230-264 nm).[6][16]

-

Temperature : Column oven maintained at a constant temperature (e.g., 25-30°C).

-

-

Preparation of Solutions :

-

Standard Solution : A stock solution of this compound reference standard is prepared by accurately weighing the standard and dissolving it in a suitable solvent (e.g., methanol or a mixture of water and methanol).[16][18] A series of working standards are prepared by diluting the stock solution to create a calibration curve.

-

Sample Preparation : The this compound formulation (e.g., reconstituted suspension) is accurately diluted with the mobile phase or a suitable diluent to a concentration within the range of the calibration curve. The solution is filtered through a 0.45 µm syringe filter before injection.

-

-

Procedure :

-

System Suitability : The chromatographic system is equilibrated with the mobile phase. System suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) are verified by injecting the standard solution multiple times.

-

Calibration : The working standard solutions are injected, and a calibration curve is constructed by plotting the peak area against the concentration.

-

Sample Analysis : The prepared samples are injected into the HPLC system. The peak area corresponding to this compound is recorded.

-

-

Data Analysis :

-

The concentration of this compound in the samples is calculated using the regression equation from the calibration curve.

-

For stability studies, samples are assayed at predetermined time intervals (e.g., 0, 3, 7, and 14 days).[23] The percentage of the initial this compound concentration remaining is calculated to determine the degradation rate.

-

Caption: General experimental workflow for a this compound stability study using HPLC.

References

- 1. This compound | 66592-87-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. selleckchem.com [selleckchem.com]

- 12. GSRS [precision.fda.gov]

- 13. This compound CAS#: 66592-87-8 [m.chemicalbook.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. This compound 50 mg/mL Oral Suspension [uspharmacist.com]

- 16. ajpaonline.com [ajpaonline.com]

- 17. This compound Analytical Standard, Molecular Formula C16H17N3O5S, Best Price Mumbai [nacchemical.com]

- 18. crsubscription.com [crsubscription.com]

- 19. ijbpas.com [ijbpas.com]

- 20. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.ust.edu [journals.ust.edu]

- 23. researchgate.net [researchgate.net]

The Synthesis of Cefadroxil: A Technical Guide to Pathways and Intermediates

For Researchers, Scientists, and Drug Development Professionals

Cefadroxil, a first-generation cephalosporin antibiotic, remains a crucial therapeutic agent for treating a variety of bacterial infections. Its efficacy is rooted in its ability to inhibit the synthesis of the bacterial cell wall. This technical guide provides an in-depth exploration of the primary synthesis pathways of this compound, detailing the key chemical and enzymatic methodologies, critical intermediates, and experimental protocols.

Core Synthesis Strategies: A Divergence of Pathways

The industrial production of this compound has evolved from traditional chemical methods to more environmentally benign enzymatic processes. Both approaches utilize 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) as the core structural precursor. The key differentiation lies in the method of acylating the 7-amino group of 7-ADCA with a D-(-)-α-p-hydroxyphenylglycine side chain.

Chemical Synthesis Pathway

The conventional chemical synthesis of this compound involves the protection of reactive functional groups, activation of the side chain, and subsequent acylation of the 7-ADCA nucleus. A prevalent method employs a Dane salt of D-(-)-α-p-hydroxyphenylglycine to facilitate this process.

The key steps in this pathway are:

-

Protection of the Amino Group: The amino group of D-(-)-α-p-hydroxyphenylglycine is protected, often by forming a Dane salt through reaction with an acetoacetic ester, such as methyl acetoacetate, in the presence of a base.[1] This protection is crucial to prevent undesired side reactions.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the protected side chain is activated to facilitate the subsequent acylation. This is typically achieved by forming a mixed anhydride with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine like N-methyl morpholine (NMM).[2]

-

Silylation of 7-ADCA: The 7-ADCA nucleus is often silylated to enhance its solubility in organic solvents and to protect the carboxylic acid group. Reagents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) are commonly used for this purpose.[3]

-

Acylation: The activated side chain (mixed anhydride) is then reacted with the silylated 7-ADCA at low temperatures to form the protected this compound molecule.[4]

-

Deprotection and Isolation: The protecting groups are removed through hydrolysis, typically under acidic conditions, to yield this compound. The final product is then isolated and purified, often through crystallization.[4][5]

A potential impurity that can form during this process is this compound carbonate, which arises from the reaction with excess ethyl chloroformate.

Enzymatic Synthesis Pathway

In recent years, enzymatic synthesis has gained prominence as a "green" alternative to chemical methods, offering milder reaction conditions, reduced use of hazardous organic solvents, and often higher specificity.[6] The core of this pathway is the use of an enzyme, typically a penicillin G acylase (PGA), to catalyze the acylation of 7-ADCA.

The key steps in this pathway are:

-

Enzyme-catalyzed Acylation: 7-ADCA is reacted with an activated form of the D-p-hydroxyphenylglycine side chain, such as D-p-hydroxyphenylglycine methyl ester (D-HPGME), in an aqueous medium in the presence of an immobilized penicillin G acylase.[4][7]

-

Kinetically Controlled Synthesis: The reaction is a kinetically controlled process where the enzyme facilitates the formation of the amide bond between the 7-ADCA nucleus and the side chain.[6]

-

Product Isolation: After the reaction, the enzyme is typically separated from the reaction mixture for reuse. The this compound product is then isolated and purified from the aqueous solution.[4][7]

This method avoids the need for protecting groups and harsh chemical reagents, making it a more sustainable and efficient process.[6]

Key Intermediates in this compound Synthesis

The successful synthesis of this compound relies on the proper preparation and handling of several key intermediates:

-

7-Amino-3-deacetoxycephalosporanic acid (7-ADCA): This is the core β-lactam nucleus upon which the this compound molecule is built.

-

D-(-)-α-p-hydroxyphenylglycine: This provides the essential acyl side chain that confers the specific antibacterial activity to this compound.

-

D-(-)-α-p-hydroxyphenylglycine Dane Salt: A critical intermediate in the chemical synthesis pathway where the amino group of the side chain is protected as an enamine.[2] This protection prevents self-polymerization and directs the acylation to the desired position on the 7-ADCA nucleus.

-

Silylated 7-ADCA: An intermediate in the chemical synthesis that improves the solubility and reactivity of the 7-ADCA nucleus in organic solvents.[3]

-

D-p-hydroxyphenylglycine Methyl Ester (D-HPGME): An activated form of the side chain used in the enzymatic synthesis pathway.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data reported for different this compound synthesis methodologies.

| Parameter | Chemical Synthesis | Enzymatic Synthesis | Reference(s) |

| Key Reagents | 7-ADCA, D-(-)-α-p-hydroxyphenylglycine Dane salt, Ethyl Chloroformate, N-Methyl Morpholine, HMDS, TMCS | 7-ADCA, D-p-hydroxyphenylglycine methyl ester, Penicillin G Acylase | [3][4],[4][6][7] |

| Solvents | Dichloromethane, Dimethylformamide, Acetone | Water, Potassium Phosphate Buffer | [4],[6] |

| Reaction Temperature | -80°C to Reflux | 10°C to 30°C | [4],[4][6] |

| pH | Not specified for acylation; pH 5.6 for isolation | 7.0 | ,[6] |

| Reported Yield | High conversion (97% for a carbonate derivative) | Ideal product yields of 62.7–87.1% have been reported for related enzymatic syntheses. | ,[6] |

| Purity | >95% | High purity | ,[4] |

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of a this compound Derivative (this compound Carbonate)

This protocol describes the synthesis of a potential impurity, this compound carbonate, which illustrates the core steps of the chemical synthesis pathway.

1. Silylation of 7-ADCA:

-

To a suspension of 100 g of 7-ADCA (0.4672 moles) in 400 ml of dichloromethane, add 51.5 g of hexamethyldisilazane (0.3191 moles) and 34.5 g of trimethylchlorosilane (0.318 moles).

-

Reflux the mixture for 3.5 hours.

2. Preparation of the Mixed Anhydride:

-

In a separate vessel, prepare a mixture of 156 g of p-hydroxyphenylglycine Dane salt (0.5143 moles), 0.8 g of N-methyl morpholine (0.00792 moles), 500 ml of dichloromethane, and 340 ml of dimethylformamide.

-

To this mixture, add 58 g of ethyl chloroformate (0.5345 moles).

3. Acylation:

-

Cool the silylated 7-ADCA solution to -80°C.

-

Add the prepared mixed anhydride solution to the silylated 7-ADCA solution.

4. Deprotection and Isolation:

-

After the reaction is complete, de-silylate the product by adding acidic water to extract the desired product into the aqueous layer.

-

Isolate the pure compound by adjusting the pH to 5.6 with a dilute ammonia solution.

-

Wash the resulting solid with acetone and dry at 50°C under reduced pressure to obtain the final product with >95% purity.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines a general procedure for the enzymatic synthesis of this compound.[4]

1. Reaction Setup:

-

In an enzyme reactor, combine 5 kg of 7-ADCA, 5 kg of D-hydroxyphenylglycine methyl ester, 30 kg of purified water, and 4 kg of penicillin acylase.

-

Maintain the reaction temperature between 15°C and 20°C.

2. Reaction Monitoring:

-

Monitor the reaction until the concentration of 7-ADCA is less than 3 mg/mL.

3. Enzyme and Product Separation:

-

Once the reaction is complete, separate the penicillin acylase from the crude this compound mixture using a 100-mesh sieve.

-

Centrifuge the crude this compound mixture to separate the solid product from the mother liquor. The mother liquor can be recycled.

4. Purification:

-

Add the crude this compound product to a separate vessel with 40L of purified water.

-

Adjust the pH to 0.5 with concentrated hydrochloric acid.

-

Further purification steps, such as crystallization, are then performed to obtain the final white this compound product.[4]

Visualization of Synthesis Pathways

The following diagrams illustrate the core logic of the chemical and enzymatic synthesis pathways for this compound.

Figure 1: Chemical synthesis pathway of this compound.

Figure 2: Enzymatic synthesis pathway of this compound.

References

- 1. CN101665443A - Method for preparing amino acid dane salt - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US20040077849A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. Method of synthesizing this compound by enzyme process - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN102268019B - this compound compound and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US20130217659A1 - Process for the crystallisation of this compound monohydrate - Google Patents [patents.google.com]

In Vitro Antibacterial Spectrum of Cefadroxil Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1] It is the para-hydroxy derivative of cephalexin and is utilized for treating mild to moderate infections of the skin and soft tissues, upper respiratory tract, and urinary tract.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound against a range of clinical isolates, details the experimental protocols for susceptibility testing, and presents its mechanism of action.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.

In Vitro Antibacterial Spectrum of this compound

The in vitro activity of this compound has been evaluated against a variety of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and resistance rates reported in various studies.

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |

| Staphylococcus aureus (Methicillin-Susceptible) | 48 | - | 2 | 4 | - |

| Staphylococcus aureus | 35 | 2-128 | - | - | 71.43 |

| Streptococcus pyogenes | - | - | - | - | - |

| Streptococcus pneumoniae | - | - | - | - | - |

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |

| Escherichia coli | 35 | 8-256 | - | - | 85.71 |

| Klebsiella pneumoniae | - | - | - | - | - |

| Proteus mirabilis | - | - | - | - | - |

| Haemophilus influenzae | 30 | ≤16 (for 6 isolates) | - | - | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that the data was not specified in the cited sources.

Experimental Protocols for Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound is primarily conducted using standardized methods such as broth microdilution and disk diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit the visible growth of a microorganism.

Protocol:

-

Preparation of this compound Concentrations: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations (e.g., 0.25 to 256 µg/mL).[1]

-

Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Each well of a microtiter plate containing the different this compound concentrations is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterial isolate to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

-

Inoculum Preparation: A standardized suspension of the clinical isolate is prepared as described for the broth microdilution method.

-

Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

Disk Application: A paper disk impregnated with a specific amount of this compound (e.g., 30 µg) is placed on the surface of the inoculated agar plate.

-

Incubation: The plate is incubated at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The size of the zone is then correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant.[2]

Interpretation of Susceptibility Testing Results

The interpretation of MIC values and zone diameters requires established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). However, it is crucial to note that the CLSI does not currently provide specific breakpoints for this compound .[3][4] The FDA has also noted the lack of established breakpoints.[5] Some studies have used a breakpoint of ≤16 mg/L to define susceptibility.[2] The absence of official breakpoints complicates the interpretation of this compound susceptibility and highlights the need for further research and standardization.

Visualizations

Experimental Workflow

References

- 1. ijpsi.org [ijpsi.org]

- 2. The in-vitro activity of this compound, and the interpretation of disc-susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rationale for FDA's Position on this compound | FDA [fda.gov]

- 4. treata.academy [treata.academy]

- 5. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Cefadroxil in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][2][3][4] It is widely used in both human and veterinary medicine to treat a variety of bacterial infections, including those of the skin, soft tissues, and urinary tract.[2][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering valuable insights for researchers, scientists, and drug development professionals.

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic properties of this compound, which describe its absorption, distribution, metabolism, and excretion (ADME), have been studied in several animal species. These studies are crucial for determining appropriate dosing regimens and predicting therapeutic outcomes.

Data Presentation: Pharmacokinetic Parameters of this compound in Animal Models

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of this compound in Rodent Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference(s) |

| Mouse | ~1.6 | PO | - | ~0.5 | ~1.8 | ~0.8 | - | [6] |

| ~3.2 | PO | - | ~0.5 | ~3.5 | ~0.8 | - | [6] | |

| ~6.4 | PO | - | ~0.5 | ~7.1 | ~0.8 | - | [6] | |

| ~12.8 | PO | - | ~0.5 | ~14.2 | ~0.8 | - | [6] | |

| Rat | 2.5 | IV | - | - | - | - | - | [7] |

| 10 | IV | - | - | - | - | - | [7] | |

| 15 | IV | - | - | - | - | - | [7] | |

| 2.5 | PO | 5.5 ± 0.5 | - | - | - | 90-100 | [7] | |

| 10 | PO | 5.4 ± 0.7 | - | - | - | 90-100 | [7] | |

| 15 | PO | 4.6 ± 0.7 | - | - | - | 90-100 | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Equine Models

| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference(s) |

| Horse (Mare) | 25 | IV | 59.2 ± 15.0 | - | - | 0.77 ± 0.33 | - | [8] |

| 25 | Intragastric | - | 1-2 | - | - | Poor & Inconsistent | [8] | |

| Foal (1 month) | 5 | PO | 3.15 ± 0.15 | - | - | - | 68.26 ± 2.43 | |

| 10 | PO | 5.84 ± 0.48 | - | - | - | 68.26 ± 2.43 | ||

| 20 | PO | 12.17 ± 0.93 | - | - | - | 68.26 ± 2.43 | ||

| 40 | PO | 19.71 ± 2.19 | - | - | - | 68.26 ± 2.43 | ||

| Foal (0.5 months) | 10 or 20 | PO | - | - | - | - | 99.6 ± 3.69 | |

| Foal (5 months) | 10 or 20 | PO | - | - | - | - | 14.5 ± 1.40 |

Table 3: Dosing Recommendations for this compound in Companion Animals

| Animal Model | Indication | Dose (mg/kg) | Frequency | Reference(s) |

| Dog | General | 22-30 | Every 12 hours | [9] |

| Pyoderma | 22-35 | Every 12 hours | [4] | |

| Cat | General | 22 | Every 12 hours | [10] |

Note: Detailed pharmacokinetic parameter studies for dogs and cats are limited in the publicly available literature. The provided information for these species is primarily based on established dosing guidelines.

Experimental Protocols: A Closer Look at the Methodology

Understanding the experimental design is critical for interpreting pharmacokinetic and pharmacodynamic data. Below are detailed methodologies from key studies.

Pharmacokinetic Study in Mice

-

Animal Model: Wild-type and humanized PepT1 (huPepT1) mice.[11]

-

Dosing:

-

Sample Collection: Serial blood samples were collected via tail transections at specified time points post-dosing.[11]

-

Analytical Method: Radioactivity in plasma samples was measured using a liquid scintillation counter to determine this compound concentrations.[11]

Pharmacokinetic Study in Horses

-

Animal Model: Six healthy adult mares.[8]

-

Dosing:

-

Sample Collection: Plasma samples were collected over a 24-hour period.[8]

-

Analytical Method: this compound concentrations were measured by a microbiological assay.[8]

Pharmacodynamics: The Action of this compound Against Bacteria

The pharmacodynamics of an antibiotic describes the relationship between drug concentration and its effect on the target pathogen. For this compound, a key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Data Presentation: In Vitro Susceptibility of Veterinary Pathogens to this compound

The following table summarizes the MIC values of this compound against a range of clinically relevant veterinary pathogens.

Table 4: Minimum Inhibitory Concentration (MIC) of this compound Against Various Veterinary Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus pseudintermedius | 1 | 1 | 0.25 - 4 | [11] |

| Staphylococcus aureus | - | 4 | 2 - 128 | [12] |

| Escherichia coli | - | 16 | 8 - 256 | [12] |

| Streptococcus equi | - | <4 | - | [8] |

| Streptococcus zooepidemicus | - | <4 | - | [8] |

| Coagulase-positive staphylococci | - | <4 | - | [8] |

| Corynebacterium pseudotuberculosis | - | <4 | - | [8] |

| Actinobacillus suis | - | <4 | - | [8] |

| Klebsiella pneumoniae | - | 4-16 (Intermediate) | - | [8] |

| Salmonella sp. | - | 4-16 (Intermediate) | - | [8] |

| Pasteurella multocida | - | >128 (Resistant) | - | [13] |

| Corynebacterium (Rhodococcus) equi | - | >128 (Resistant) | - | [8] |

| Enterobacter cloacae | - | >128 (Resistant) | - | [8] |

| Pseudomonas aeruginosa | - | >128 (Resistant) | - | [8] |

Experimental Protocols: In Vivo Efficacy Studies

-

Murine Lung Infection Model:

-

Animal Model: Rats.[2]

-

Infection: Induced lung infection with Streptococcus pyogenes.[2]

-

Treatment: Oral administration of this compound at various doses.[2]

-

Endpoint: The 50% protective dose (PD50) was determined, which is the dose required to protect 50% of the animals from death.[2] In this model, this compound was found to be significantly more effective than cephalexin.[2]

-

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in the study of this compound, the following diagrams have been generated using Graphviz.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][14][15] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[14][15]

Experimental Workflow: Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are mathematical models that simulate the ADME of a drug in the body.[7][16][17] These models are valuable tools for predicting drug concentrations in various tissues and for extrapolating pharmacokinetic data across different species.[7][16]

Conclusion

This technical guide provides a detailed summary of the pharmacokinetics and pharmacodynamics of this compound in various animal models. The data presented in the tables, the detailed experimental protocols, and the visual representations of key concepts offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of the PK/PD properties of this compound is essential for optimizing its therapeutic use and for the development of new and improved cephalosporin antibiotics. Further research, particularly in companion animals, is warranted to provide more detailed pharmacokinetic data and to establish clear PK/PD targets for optimal clinical efficacy.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Therapeutic efficacy of this compound and cephalexin for pneumonia in a rat test model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. This compound [Companion] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]

- 5. This compound | VCA Animal Hospitals [vcahospitals.com]

- 6. droracle.ai [droracle.ai]

- 7. Physiologically Based Pharmacokinetic Modeling of this compound in Mouse, Rat, and Human to Predict Concentration–Time Profile at Infected Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in the horse: pharmacokinetics and in vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and Biocide Resistance among Feline and Canine Staphylococcus aureus and Staphylococcus pseudintermedius Isolates from Diagnostic Submissions [mdpi.com]

- 10. wagwalking.com [wagwalking.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsi.org [ijpsi.org]

- 13. In vitro activities of cefcanel and some other cephalosporins against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 16. Physiologically Based Pharmacokinetic Modeling of this compound in Mouse, Rat, and Human to Predict Concentration-Time Profile at Infected Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating the Molecular Maze: A Technical Guide to Cefadroxil Resistance in Bacteria

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the core principles governing bacterial resistance to Cefadroxil, a first-generation cephalosporin antibiotic. This guide details the primary molecular mechanisms of resistance, provides extensive quantitative data, outlines detailed experimental protocols, and visualizes key biological pathways.

This compound, like other β-lactam antibiotics, acts by inhibiting the synthesis of the bacterial cell wall. However, the emergence of resistant strains poses a significant challenge to its clinical efficacy. This guide elucidates the four principal mechanisms through which bacteria develop resistance to this compound: enzymatic degradation, modification of the drug target, reduction in drug permeability, and active efflux of the drug.

Core Mechanisms of this compound Resistance

Bacterial resistance to this compound is a multifaceted process involving several key molecular strategies:

-

Enzymatic Degradation by β-Lactamases: The most prevalent mechanism of resistance involves the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive. The expression of β-lactamase genes can be inducible, often regulated by complex signaling pathways that sense the presence of β-lactam antibiotics or their degradation products.

-

Target Modification via Altered Penicillin-Binding Proteins (PBPs): this compound exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for peptidoglycan synthesis in the bacterial cell wall.[1] Mutations in the genes encoding PBPs can alter their structure, reducing their affinity for this compound. This diminished binding prevents the inhibition of cell wall synthesis, allowing the bacteria to survive and replicate in the presence of the antibiotic.

-

Reduced Permeability through Porin Channel Modifications: In Gram-negative bacteria, the outer membrane acts as a formidable barrier. This compound, being a hydrophilic molecule, traverses this membrane through porin channels. A decrease in the number of these channels or alterations in their structure can significantly restrict the influx of this compound into the bacterial cell, thereby reducing its access to the target PBPs in the periplasmic space. The expression of porin genes is often regulated by two-component systems that respond to environmental stressors, including antibiotic exposure.

-

Active Efflux of the Antibiotic: Bacteria can actively expel this compound from the cell using multidrug efflux pumps. These transport proteins, located in the cell membrane, recognize and export a wide range of substrates, including various antibiotics. Overexpression of the genes encoding these efflux pumps leads to a lower intracellular concentration of this compound, preventing it from reaching inhibitory levels at its target site.

Quantitative Analysis of this compound Resistance

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's effectiveness. The following tables summarize the MIC distribution for this compound against various bacterial species, highlighting the differences between susceptible and resistant strains.

| Bacterial Species | ATCC Strain | This compound MIC (µg/mL) | Reference |

| Escherichia coli | 25922 | 16 | [2] |

| Staphylococcus aureus | 25923 | 4 | [2] |

| Staphylococcus aureus (clinical isolates) | N/A | 2 - 128 | [2] |

| Escherichia coli (clinical isolates) | N/A | 8 - 256 | [2] |

| Pseudomonas aeruginosa | N/A | 6.4 | [3] |

| Bacillus subtilis | N/A | 6.4 | [3] |

| Serratia marcescens | N/A | 25.6 | [3] |

| Bacillus cereus | N/A | 25.6 | [3] |

| Methicillin-Susceptible Staphylococcus aureus (MSSA) from pediatric musculoskeletal infections | N/A | MIC₅₀: 2, MIC₉₀: 4 | [4] |

Note: MIC values can vary between studies and isolates.

Visualizing Resistance Pathways

Understanding the regulatory networks that control the expression of resistance genes is crucial for developing novel therapeutic strategies. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: AmpG-AmpR-AmpC pathway for β-lactamase induction.

Caption: Two-component system regulating porin and efflux pump expression.

Caption: Experimental workflow for investigating this compound resistance.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to investigate this compound resistance.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound against a bacterial isolate.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

β-Lactamase Activity Assay using Nitrocefin

This colorimetric assay detects the presence of β-lactamase activity.

Materials:

-

Nitrocefin solution (a chromogenic cephalosporin)

-

Bacterial colonies or cell lysate

-

Phosphate-buffered saline (PBS), pH 7.0

-

Microtiter plate or microscope slide

Procedure:

-

Prepare a working solution of Nitrocefin in PBS. The solution should be yellow.

-

For whole cells: Suspend a few bacterial colonies in a drop of the Nitrocefin solution on a slide or in a microtiter plate well.

-

For cell lysate: Add the Nitrocefin solution to the bacterial cell lysate.

-

Observe for a color change from yellow to red. A rapid color change (within 5-10 minutes) indicates the presence of β-lactamase activity.[5][6][7][8]

Penicillin-Binding Protein (PBP) Binding Affinity Assay using BOCILLIN™ FL

This fluorescence-based assay measures the binding of β-lactams to PBPs.

Materials:

-

BOCILLIN™ FL Penicillin, Fluorescent (a fluorescent penicillin derivative)

-

Bacterial membrane preparations

-

This compound (as a competitor)

-

SDS-PAGE equipment

-

Fluorescence imaging system

Procedure:

-

Incubate the bacterial membrane preparation with varying concentrations of this compound for a predetermined time.

-

Add a fixed, saturating concentration of BOCILLIN™ FL to the mixture and incubate to label the PBPs that are not bound by this compound.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

The decrease in fluorescence intensity of a specific PBP band in the presence of increasing concentrations of this compound indicates competitive binding and allows for the determination of the IC₅₀ (the concentration of this compound that inhibits 50% of BOCILLIN™ FL binding).[9][10][11][12]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the expression of porin (e.g., ompC, ompF) and efflux pump (e.g., acrA, acrB, tolC) genes.

Materials:

-

Bacterial cells grown with and without sub-inhibitory concentrations of this compound

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green)

-

Gene-specific primers for target and housekeeping genes (e.g., 16S rRNA)

Procedure:

-

Culture bacteria to mid-log phase and expose one culture to a sub-inhibitory concentration of this compound for a defined period.

-

Extract total RNA from both treated and untreated bacterial cultures.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers for the target genes (ompC, ompF, acrA, acrB, tolC) and a housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated sample compared to the untreated control.[13][14][15][16][17][18][19]

This guide provides a foundational framework for understanding and investigating the mechanisms of this compound resistance. The presented data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing effort to combat antibiotic resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. ijpsi.org [ijpsi.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Comparable to Cephalexin: Minimum Inhibitory Concentrations among Methicillin-Susceptible Staphylococcus aureus Isolates from Pediatric Musculoskeletal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. content.abcam.com [content.abcam.com]

- 7. nitrocefin.com [nitrocefin.com]

- 8. Detection of beta-lactamase activity with nitrocefin of multiple strains of various microbial genera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Penicillin-Binding Proteins and Alternative Dual-Beta-Lactam Combinations for Serious Enterococcus faecalis Infections with Elevated Penicillin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of multidrug efflux pump genes acrAB-tolC, mdfA, and norE in Escherichia coli clinical isolates as a function of fluoroquinolone and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibiotic Stress, Genetic Response and Altered Permeability of E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transcriptional response of OmpC and OmpF in Escherichia coli against differential gradient of carbapenem stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Study the Expression of ompf Gene in Esherichia coli Mutants - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Cefadroxil: Monohydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of cefadroxil monohydrate and its anhydrous form for research and development purposes. This document outlines the core physicochemical properties, stability, and analytical considerations of both forms, supported by experimental protocols and data presented for comparative analysis.

Introduction

This compound, a first-generation cephalosporin antibiotic, is a widely used therapeutic agent effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2] For research and formulation development, this compound is available in two primary solid-state forms: monohydrate and anhydrous. The presence or absence of water within the crystal lattice significantly influences the material's physical and chemical properties, which can have profound implications for its handling, stability, dissolution, and bioavailability.[3][4] This guide aims to provide a detailed comparison of these two forms to aid researchers in selecting the appropriate material for their specific application.

Physicochemical Properties

The fundamental differences between this compound monohydrate and its anhydrous counterpart begin at the molecular level. The inclusion of a water molecule in the crystal structure of the monohydrate form alters its molecular weight, and can affect other physical properties such as solubility and melting point.[2]

Table 1: Physicochemical Properties of this compound Monohydrate and Anhydrous

| Property | This compound Monohydrate | This compound Anhydrous | Reference(s) |

| Molecular Formula | C₁₆H₁₇N₃O₅S·H₂O | C₁₆H₁₇N₃O₅S | [2][5] |

| Molecular Weight | 381.4 g/mol | 363.4 g/mol | [2] |

| Appearance | White to off-white crystalline powder | White to almost white powder | [2] |

| Solubility in Water | Slightly soluble | Low solubility | [2] |

| Solubility in Other Solvents | Very slightly soluble in ethanol; practically insoluble in chloroform and ether | Very slightly soluble in ethanol; practically insoluble in chloroform and ether | [2] |

| Melting Point | ~197 °C (with decomposition) | ~197 °C | [2] |

| pKa | 3.45 (acidic), 7.43 (basic) | 3.45 (acidic), 7.43 (basic) | [2] |

| Log P | -0.4 | -0.4 | [2] |

Crystallinity and Solid-State Characterization

The crystalline form of a drug substance is a critical attribute affecting its stability and dissolution properties. This compound monohydrate has been prepared in a stable, crystalline form, which is particularly suitable for use in suspensions.[6]

Powder X-Ray Diffraction (PXRD)

Table 2: Powder X-ray Diffraction Data for Crystalline this compound Monohydrate

| d-spacing (Å) | Relative Intensity (%) |

| 12.36 | 10 |

| 10.87 | 5 |

| 8.13 | 5 |

| 7.37 | 100 |

| 6.20 | 25 |

| 5.89 | 10 |

| 5.54 | 10 |

| 5.42 | 15 |

| 5.20 | 10 |

| 4.88 | 50 |

| 4.65 | 40 |

| 4.41 | 15 |

| 4.29 | 20 |

| 4.14 | 20 |

| 4.00 | 10 |

| 3.84 | 40 |

| 3.70 | 20 |

| 3.58 | 15 |

| 3.49 | 15 |

| 3.39 | 15 |

| 3.28 | 10 |

| 3.19 | 10 |

| 3.12 | 10 |

| 3.03 | 10 |

| 2.94 | 10 |

| 2.86 | 5 |

| 2.80 | 5 |

| 2.74 | 5 |

| 2.68 | 5 |

| 2.60 | 5 |

| 2.53 | 5 |

| 2.47 | 5 |

| 2.41 | 5 |

| 2.37 | 5 |

| 2.33 | 5 |

| 2.27 | 5 |

| 2.22 | 5 |

| 2.18 | 5 |

| 2.14 | 5 |

| 2.10 | 5 |

| 2.05 | 5 |

| 2.01 | 5 |

| 1.97 | 5 |

| 1.93 | 5 |

| 1.89 | 5 |

| 1.86 | 5 |

| 1.83 | 5 |

| 1.80 | 5 |

| 1.77 | 5 |

| 1.74 | 5 |

| 1.71 | 5 |

| 1.68 | 5 |

| 1.66 | 5 |

| 1.63 | 5 |

| 1.61 | 5 |

| 1.58 | 5 |

| 1.56 | 5 |

| 1.53 | 5 |

| 1.51 | 5 |

| 1.49 | 5 |

| 1.47 | 5 |

| 1.45 | 5 |

| 1.43 | 5 |

| 1.41 | 5 |

| 1.39 | 5 |

| 1.37 | 5 |

| 1.35 | 5 |

| 1.33 | 5 |

| 1.31 | 5 |

| 1.29 | 5 |

| 1.27 | 5 |

| 1.25 | 5 |

| 1.24 | 5 |

| 1.22 | 5 |

| 1.20 | 5 |

| 1.19 | 5 |

| 1.17 | 5 |

| 1.16 | 5 |

| 1.14 | 5 |

| 1.13 | 5 |

| 1.11 | 5 |

| 1.10 | 5 |

| 1.09 | 5 |

| 1.07 | 5 |

| 1.06 | 5 |

| 1.05 | 5 |

| 1.04 | 5 |

| 1.02 | 5 |

| 1.01 | 5 |

| 1.00 | 5 |

| *Data obtained from patent DE2718741C2 for a specific crystalline form of this compound monohydrate.[6] |

Stability and Hygroscopicity

The stability of a drug substance is a critical factor in its suitability for research and development. The presence of water in the monohydrate form can influence its stability profile compared to the anhydrous form.

-

This compound Monohydrate: Reconstituted oral suspensions of this compound monohydrate have been shown to be chemically stable for a defined period under refrigerated and room temperature conditions.[7][8] The solid-state stability of the crystalline monohydrate is generally considered to be good.[6]

Dissolution and Bioavailability

The rate at which a drug dissolves is often the rate-limiting step for its absorption and subsequent bioavailability.

-

Dissolution: Dissolution studies on this compound monohydrate suspensions have been conducted.[7] A direct comparative study of the dissolution rates of the monohydrate and anhydrous forms under identical conditions would be necessary to definitively conclude which form has a more favorable dissolution profile. In some cephalosporins, the hydrate form has been shown to have faster dissolution profiles.[4]

-

Bioavailability: this compound is well-absorbed after oral administration, and food does not significantly interfere with its absorption.[9][10] Bioequivalence studies have been performed on various this compound monohydrate formulations, demonstrating consistent bioavailability.[11][12] There is a lack of publicly available bioavailability data specifically for the anhydrous form of this compound, making a direct comparison challenging.

Table 3: Pharmacokinetic Parameters of this compound Monohydrate (Oral Administration)

| Parameter | Value | Reference(s) |

| Bioavailability | >90% | [12] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | [11][12] |

| Peak Plasma Concentration (Cmax) - 500 mg dose | ~16 µg/mL | [12] |

| Peak Plasma Concentration (Cmax) - 1000 mg dose | ~28 µg/mL | [13] |

| Plasma Half-life (t½) | ~1.5 hours | [12] |

| Protein Binding | ~20% | [12] |

| Excretion | >90% excreted unchanged in urine within 24 hours | [9][12] |

Mechanism of Action

Both the monohydrate and anhydrous forms of this compound share the same mechanism of antibacterial action. As a beta-lactam antibiotic, this compound inhibits the synthesis of the bacterial cell wall.

Caption: this compound's mechanism of action.

This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inactivation prevents the final transpeptidation step of peptidoglycan synthesis, which is essential for maintaining the integrity of the cell wall. The resulting defective cell wall leads to cell lysis and bacterial death.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in bulk drug substance.

Caption: General workflow for HPLC analysis of this compound.

-

Chromatographic System:

-

Column: Hypersil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]

-

Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (e.g., 0.05M) and acetonitrile in a ratio of approximately 65:35 (v/v). The pH is adjusted to 3.5 with orthophosphoric acid.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 220 nm.[6]

-

Injection Volume: 10 µL.[6]

-

-

Preparation of Standard Solution:

-

Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL.

-

Further dilute with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 20-80 µg/mL).[6]

-

-

Preparation of Sample Solution:

-

Accurately weigh a quantity of the bulk drug equivalent to about 25 mg of this compound.

-

Transfer to a 25 mL volumetric flask and follow the same dissolution and dilution steps as for the standard solution.

-

-

Procedure:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the peak areas for the major peaks.

-

Calculate the quantity of this compound in the sample by comparing the peak area of the sample to that of the standard.

-

Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification and characterization of this compound, with specific absorption bands corresponding to its functional groups.

-

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet containing approximately 1-2 mg of the this compound sample.

-

Alternatively, for quantitative analysis, a known concentration of this compound can be mixed with KBr to form a pellet.[14]

-

-

Instrument Parameters:

-

Spectrometer: An FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.[15]

-

Resolution: 4 cm⁻¹.

-

-

Procedure:

-

Record the background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The resulting spectrum should exhibit characteristic peaks for this compound. The carbonyl group, for instance, shows a strong absorption band in the region of 1800-1700 cm⁻¹.[14]

-

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.

Caption: Workflow for MIC determination by broth microdilution.

-

Materials:

-

This compound stock solution.

-

Mueller-Hinton Broth (MHB).

-

Standardized bacterial suspension (e.g., Staphylococcus aureus ATCC 29213) adjusted to 0.5 McFarland standard.

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare serial twofold dilutions of this compound in MHB in the wells of a microtiter plate to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL).[16]

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[16]

-

Conclusion

The choice between this compound monohydrate and its anhydrous form for research purposes depends on the specific application and the desired physicochemical properties. The monohydrate is a well-characterized, stable crystalline form with established bioavailability. The anhydrous form, while chemically equivalent in its therapeutic action, may present different solid-state properties, including potential hygroscopicity, which requires careful consideration during handling and storage. For applications where a stable, crystalline solid with predictable dissolution is paramount, such as in the development of oral suspensions, the monohydrate form is a well-documented and reliable choice. Further direct comparative studies on the solid-state stability, dissolution, and bioavailability of the anhydrous form would be beneficial to provide a more complete picture for researchers and formulation scientists.

References

- 1. researchgate.net [researchgate.net]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. researchgate.net [researchgate.net]

- 4. Cefdinir: A comparative study of anhydrous vs. monohydrate form. Microstructure and tabletting behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Monohydrate | C16H19N3O6S | CID 47964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. japer.in [japer.in]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. This compound anhydrous, L- | C16H17N3O5S | CID 6710726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pharmacokinetics and Bioequivalence Evaluation of 2 this compound Suspensions in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 13. drugs.com [drugs.com]

- 14. sapub.org [sapub.org]

- 15. ijcmas.com [ijcmas.com]

- 16. ijpsi.org [ijpsi.org]

Methodological & Application

Application Notes and Protocols for Cefadroxil Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant bacterial isolates is crucial for understanding its efficacy, monitoring for the development of resistance, and guiding therapeutic strategies. These application notes provide detailed protocols for two standard methods of MIC determination: Broth Microdilution and Agar Dilution, based on established guidelines.

Principle of MIC Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This value is a critical measure of the potency of an antibiotic against a specific organism. By determining the MIC, researchers can assess the susceptibility or resistance of bacteria to this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound MIC testing, including typical MIC ranges against common pathogens and quality control parameters.

Table 1: this compound MIC Values for Methicillin-Susceptible Staphylococcus aureus (MSSA)

| Parameter | MIC Value (µg/mL) | Reference |

| MIC₅₀ | 2 | [2][3] |

| MIC₉₀ | 4 | [2][3] |

| Range | 2 - 16 | [3] |

Table 2: Quality Control (QC) Ranges for Reference Strains

| QC Strain | Method | this compound MIC Range (µg/mL) | Reference | |---|---|---| | Staphylococcus aureus ATCC 29213 | Broth Microdilution | (Specific range not provided in search results, but this is a standard QC strain used in this compound testing) |[2][3][4] | | Escherichia coli ATCC 25922 | Agar Diffusion (using 30 µg Cephalothin disk as surrogate) | Zone Diameter: 15-21 mm |[5] | | Staphylococcus aureus ATCC 25923 | Agar Diffusion (using 30 µg Cephalothin disk as surrogate) | Zone Diameter: 29-37 mm |[5] |

Table 3: Interpretive Criteria for this compound (using Cephalothin Disk as a Surrogate)

| Organism Group | Method | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |

| Enterobacteriaceae, Staphylococcus spp. | Disk Diffusion (30 µg Cephalothin) | ≥ 18 mm | 15-17 mm | ≤ 14 mm | [5] |

| Enterobacteriaceae, Staphylococcus spp. | Broth/Agar Dilution | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL | [5] |

Note: The FDA and CLSI do not provide specific MIC or disk diffusion breakpoints for this compound for all organisms, and in some cases, suggest deducing susceptibility from Cefazolin testing.[6] However, using cephalothin as a class representative for first-generation cephalosporins is also a common practice.[5][7]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method involves testing a microorganism's susceptibility in a liquid growth medium in a 96-well microtiter plate.

Materials:

-

This compound analytical standard

-

Sterile Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well sterile microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control strains (e.g., S. aureus ATCC 29213)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable sterile solvent (e.g., water). Filter-sterilize the stock solution.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in sterile MHB to achieve the desired concentration range (e.g., 0.25 to 16 µg/mL).[2]

-

Dispense 50 µL of each this compound dilution into the wells of a 96-well plate.

-

Include a growth control well (MHB without antibiotic) and a sterility control well (uninoculated MHB).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.[2]

-

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antibiotic into an agar medium upon which the test organisms are inoculated.

Materials:

-

This compound analytical standard

-

Sterile Mueller-Hinton Agar (MHA)

-

Petri dishes

-